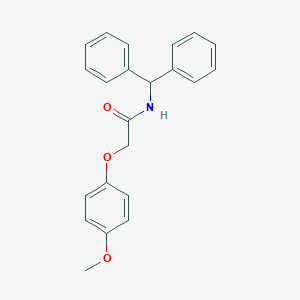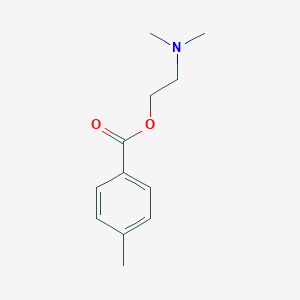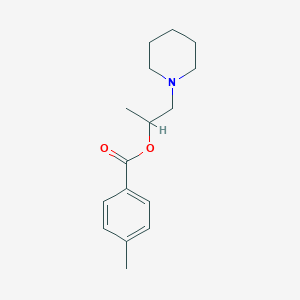
3-(Dimethylamino)propyl 4-ethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)propyl 4-ethoxybenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is used to repel a variety of insects including mosquitoes, ticks, and flies.
作用机制
The mechanism of action of 3-(Dimethylamino)propyl 4-ethoxybenzoate is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect carbon dioxide, which is the primary cue for insects to locate their hosts. This compound may also interfere with the insect's ability to detect other chemicals that are attractive to them, such as lactic acid and ammonia.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to humans and other mammals. It is metabolized in the liver and excreted in the urine. This compound has also been shown to have low environmental toxicity and is not harmful to aquatic life.
实验室实验的优点和局限性
3-(Dimethylamino)propyl 4-ethoxybenzoate is a widely used insect repellent and has been extensively studied for its insect-repelling properties. However, there are limitations to its use in lab experiments. This compound may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, this compound may have unintended effects on other organisms, such as beneficial insects.
未来方向
There are several future directions for research on 3-(Dimethylamino)propyl 4-ethoxybenzoate. One area of research is the development of new insect repellents that are more effective and have fewer side effects than this compound. Another area of research is the investigation of the ecological impact of this compound and other insect repellents on non-target organisms. Additionally, research is needed to better understand the mechanism of action of this compound and to develop new methods for its synthesis.
合成方法
3-(Dimethylamino)propyl 4-ethoxybenzoate is synthesized through a reaction between 3-(dimethylamino)propylamine and 4-ethoxybenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound.
科学研究应用
3-(Dimethylamino)propyl 4-ethoxybenzoate has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including those that carry diseases such as malaria and dengue fever. This compound has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, this compound has been investigated for its potential use as a topical treatment for scabies.
属性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
3-(dimethylamino)propyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-8-6-12(7-9-13)14(16)18-11-5-10-15(2)3/h6-9H,4-5,10-11H2,1-3H3 |
InChI 键 |
NPGIBQABTNOARK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)









![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)


